28-O-Methyl-rapamycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 28-O-Methyl-rapamycin involves complex organic synthesis techniques, drawing on the rich chemistry of rapamycin and its analogs. The total synthesis of rapamycin and its derivatives, such as 27-demethoxyrapamycin, involves highly convergent strategies, incorporating common building blocks and culminating in macrocycle formation through sophisticated coupling reactions (Smith et al., 1997). These synthetic approaches provide valuable insights into the chemical feasibility of modifying rapamycin's structure to alter its biological activity and pharmacological profile.

Molecular Structure Analysis

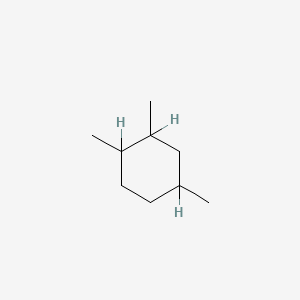

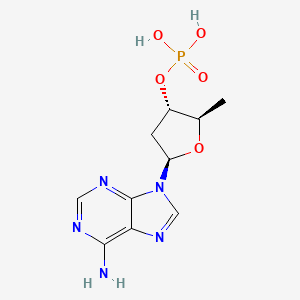

The molecular structure of 28-O-Methyl-rapamycin has been elucidated through X-ray crystallography, revealing its complex macrocyclic architecture. The addition of a methyl group at the 28-O position induces significant changes in the molecule's conformation, particularly affecting the orientation of the cyclohexyl moiety. This modification leads to a loss of two intermolecular hydrogen bonds when bound to FKBP12 compared to rapamycin, without significantly altering the affinity for FKBP12, although its immunosuppressive activity is significantly reduced (Kallen, Sedrani, & Cottens, 1996).

Chemical Reactions and Properties

28-O-Methyl-rapamycin participates in various chemical reactions characteristic of its macrocyclic structure and functional groups. The epimerization of rapamycin to 28-epirapamycin demonstrates the molecule's reactivity and the potential for structural modification through chemical synthesis. This process involves a retroaldol/aldol mechanism mediated by titanium tetraisopropoxide, showcasing the compound's versatility in undergoing transformation to explore its biological activities and develop new therapeutic agents (Yang et al., 1999).

Scientific Research Applications

Binding Affinity and Structural Impact : 28-O-Methyl-rapamycin binds to FKBP12 with a comparable affinity to rapamycin but shows significantly reduced immunosuppressive activity. This is attributed to structural changes induced by the 28-O-methyl group, affecting the orientation of the cyclohexyl moiety and resulting in the loss of two intermolecular hydrogen bonds in the FKBP12−rapamycin complex (Kallen, Sedrani, & Cottens, 1996).

Cancer Therapy and Immune System Modulation : Research indicates that combining mTOR inhibitors like rapamycin with rapamycin-resistant T cells could be effective in tumor elimination. This approach takes advantage of rapalogs’ ability to reverse tumor-intrinsic immune evasion mechanisms while maintaining T cell activity (Huye et al., 2011).

Bioavailability and Inhibition of Cellular Processes : A study on novel, selective, and ATP-competitive mTOR inhibitors based on a benzoxazepine scaffold, including compound 28 (XL388), highlights their role in inhibiting cellular phosphorylation of mTOR complex 1 and 2 substrates. These inhibitors display good pharmacokinetics and oral exposure, suggesting potential for therapeutic applications (Takeuchi et al., 2013).

Impact of Glycosylation on Bioactivity : Glycosylation of rapamycin, specifically at C-28 or C-40, has been shown to significantly improve water solubility and reduce cytotoxicity while also affecting its antifungal, antitumor, and immunosuppression bioactivities. This indicates that modifications at the C-28 position of rapamycin can substantially alter its biological effects (Zhang et al., 2020).

mTORC2 Assembly and Akt/PKB Modulation : Prolonged treatment with rapamycin inhibits mTORC2 assembly and reduces the levels of Akt/PKB signaling in many cell types. This suggests a potential mechanism for rapamycin’s proapoptotic and antitumor effects (Sarbassov et al., 2006).

Nutrient Sensing and Cell Growth : Rapamycin, by inhibiting TOR kinases, plays a significant role in nutrient sensing and cell growth, impacting processes like transcription and translation in response to growth-promoting signals (Rohde, Heitman, & Cárdenas, 2001).

Expansion of Regulatory T Cells : Rapamycin selectively expands CD4+CD25+FoxP3+ regulatory T cells, which are crucial for inducing and maintaining peripheral tolerance. This property could be harnessed for ex vivo cellular therapy in T-cell-mediated diseases (Battaglia, Stabilini, & Roncarolo, 2005).

Safety And Hazards

Rapamycin has potent immunosuppressive properties reflecting its ability to disrupt cytokine signaling that promotes lymphocyte growth and differentiation8. It is suspected of causing genetic defects and damaging fertility or the unborn child. It also causes damage to organs through prolonged or repeated exposure if swallowed8.

Future Directions

There is an increased demand for rapamycin because it has lesser adverse effects when compared to steroids. Currently, researchers are focused on the production of effective rapamycin derivatives to combat the growing demand of this wonder drug2. An increased understanding of the neurobiology of mTOR and the underlying molecular, cellular, and circuit mechanisms of mTOR-related disorders will facilitate the development of improved therapeutics9.

properties

IUPAC Name |

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H81NO13/c1-31-17-13-12-14-18-32(2)43(61-8)29-39-22-20-37(7)52(60,66-39)49(57)50(58)53-24-16-15-19-40(53)51(59)65-44(34(4)27-38-21-23-41(54)45(28-38)62-9)30-42(55)33(3)26-36(6)47(63-10)48(64-11)46(56)35(5)25-31/h12-14,17-18,26,31,33-35,37-41,43-45,47-48,54,60H,15-16,19-25,27-30H2,1-11H3/t31-,33-,34-,35-,37-,38+,39+,40+,41-,43+,44+,45-,47-,48+,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXMCLTSBPVQD-KEUNHQLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC)OC)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)C)OC)OC)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H81NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

928.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

28-O-Methyl-rapamycin | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)

![Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B1141988.png)